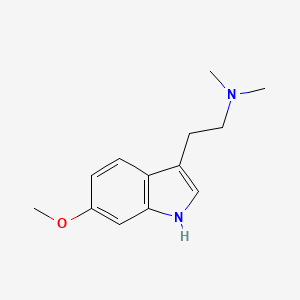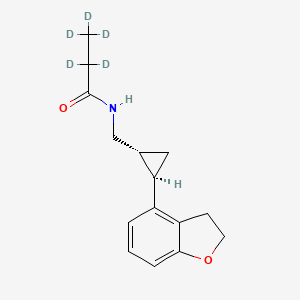
Tasimelteon-D5
Descripción general
Descripción
Tasimelteon-d5 is a deuterium-labeled derivative of Tasimelteon, an orally active and selective dual melatonin receptor agonist. This compound is primarily used as an internal standard for the quantification of Tasimelteon by gas chromatography or liquid chromatography-mass spectrometry. Tasimelteon itself is known for its role in regulating circadian rhythms and is used in the treatment of non-24-hour sleep-wake disorder .
Aplicaciones Científicas De Investigación
Tasimelteon-d5 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Tasimelteon.
Biology: Employed in studies investigating the biological effects of Tasimelteon and its analogs.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Tasimelteon.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical production
Mecanismo De Acción
Tasimelteon-d5, like Tasimelteon, acts as an agonist for the melatonin receptors MT1 and MT2. By binding to these receptors in the suprachiasmatic nucleus of the brain, it helps regulate the circadian rhythm. This action is particularly beneficial for individuals with non-24-hour sleep-wake disorder, as it helps resynchronize their internal clock with the external environment .
Safety and Hazards
Tasimelteon is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, it is recommended to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, it is recommended to check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, it is recommended to wash out mouth with copious amounts of water; call a physician .
Direcciones Futuras
Tasimelteon has been approved by the FDA for the treatment of nighttime sleep disturbances associated with Smith-Magenis Syndrome (SMS) . It is the first FDA-approved medication for this orphan indication . The approval of Tasimelteon for the treatment of nighttime sleep disturbances in SMS was based on a single placebo-controlled efficacy study in this rare disorder . The HETLIOZ capsules, for adults with SMS, will be immediately available and the HETLIOZ LQ liquid formulation, for children with SMS, is expected to be available in the first quarter of 2021 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tasimelteon-d5 involves the incorporation of deuterium into the molecular structure of Tasimelteon. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The detailed synthetic route involves multiple steps, including cyclopropanation and amide formation, under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance and mass spectrometry, is essential for the characterization and validation of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tasimelteon-d5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Ramelteon: Another melatonin receptor agonist used for the treatment of insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for the treatment of depression.
Prolonged-release Melatonin: Used for the treatment of sleep disorders.
Uniqueness
Tasimelteon-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Propiedades
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIAAWZLUQTIO-WILSWDKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



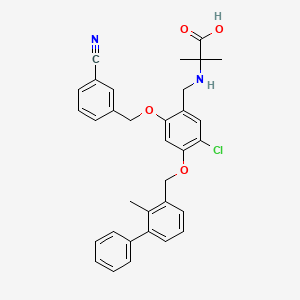
![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)
![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)
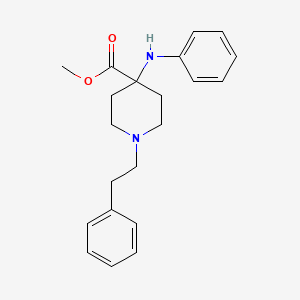
![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
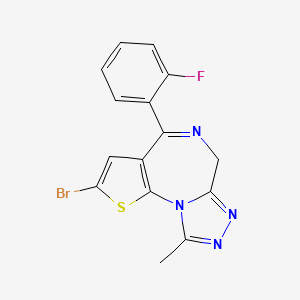
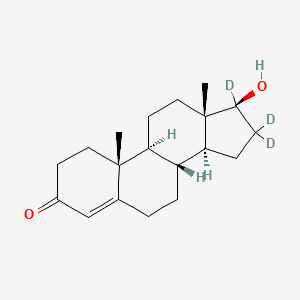
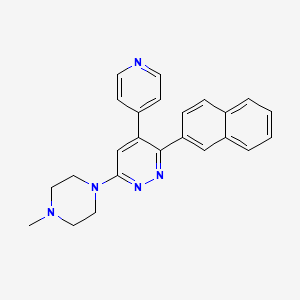
![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)
